3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one
Description
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is a fluorinated aromatic ketone derivative featuring a biphenyl backbone substituted with a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) moiety at the β-carbon of the butan-2-one scaffold. Its molecular formula is C₁₆H₁₁F₃O₂, with a molecular weight of 292.25 g/mol. The compound’s structural uniqueness lies in the synergistic interplay of its electron-withdrawing -CF₃ group, the hydrogen-bonding capability of the -OH group, and the aromatic biphenyl system.
Properties
Molecular Formula |
C16H13F3O2 |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C16H13F3O2/c1-11(20)15(21,16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,21H,1H3 |
InChI Key |
QUNGXIWLISPCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one typically involves the following steps:
Biphenyl Derivative Preparation: The biphenyl derivative can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of biphenyl with an appropriate halide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong base.
Hydroxylation: The hydroxy group can be introduced through hydroboration-oxidation or other hydroxylation methods.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, other reduced derivatives.
Substitution Products: Amides, esters, ethers.
Scientific Research Applications
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards specific biological targets, while the hydroxy group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Electron-Withdrawing Effects: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 4-amino bianiline-2-sulfonic acid. This is critical for drug candidates requiring prolonged bioavailability . In contrast, 4-nitro-4'-chloro-diphenyl ether uses nitro (-NO₂) and chloro (-Cl) groups for similar electron withdrawal but lacks the hydrogen-bonding capacity of the -OH group, limiting its utility in target-specific interactions .
Hydrogen-Bonding Capacity: The -OH group distinguishes the compound from non-hydroxylated analogs like 3-trifluoromethylpyridine. This feature may improve binding affinity in enzyme inhibition (e.g., kinase targets) but could reduce solubility compared to sulfonic acid derivatives (e.g., 4-amino bianiline-2-sulfonic acid) .
Methodological Considerations
While direct crystallographic or spectroscopic data for 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is unavailable, structural elucidation of such compounds typically employs:
Biological Activity
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is a compound of significant interest due to its unique structural features and potential biological applications. The trifluoromethyl group and biphenyl moiety contribute to its distinctive chemical properties, making it a subject of various studies in medicinal chemistry and pharmacology.
Molecular Formula: C16H13F3O2
Molecular Weight: 294.27 g/mol
IUPAC Name: 4,4,4-trifluoro-3-hydroxy-3-(4-phenylphenyl)butan-2-one
Canonical SMILES: CC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)(C(F)(F)F)O
The compound's structure includes a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially leading to increased biological activity.
The biological activity of 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is hypothesized to involve interactions with specific molecular targets. The trifluoromethyl group may influence the compound's binding affinity to proteins or enzymes, while the hydroxyl group can participate in hydrogen bonding, enhancing its interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one may possess antimicrobial properties. In vitro tests demonstrated effectiveness against certain bacterial strains.
- Anticancer Properties: Investigations into the anticancer potential of this compound have shown promising results. It appears to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases and proteases, suggesting potential applications in drug development for diseases related to these enzymes .
Case Studies
Several case studies have explored the biological activity of 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one:
- Case Study 1: A study demonstrated that the compound inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity.
- Case Study 2: In a cancer research setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
Research Findings
Recent findings highlight the importance of further research into the biological mechanisms underlying the activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against S. aureus, MIC = 32 µg/mL |
| Study B | Anticancer | Induced apoptosis in MCF-7 cells at >50 µM |
| Study C | Enzyme inhibition | Inhibited specific kinases related to cancer progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
